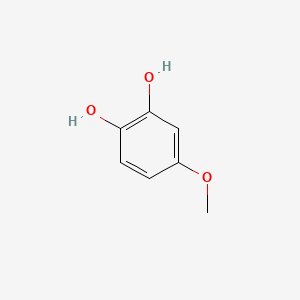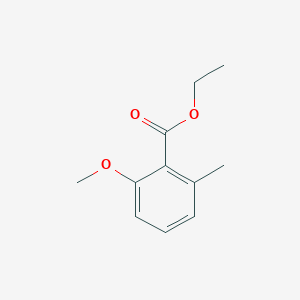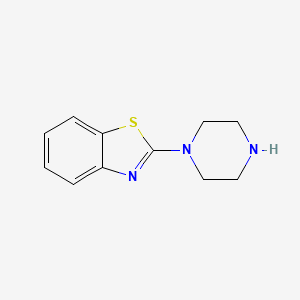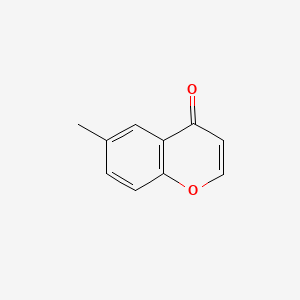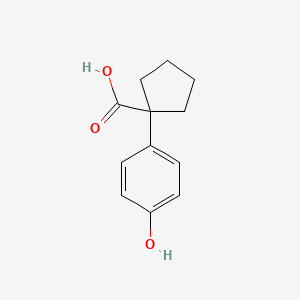
5-(4-Chlorophenyl)thiophene-2-carboxylic acid
概要
説明
5-(4-Chlorophenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO2S and a molecular weight of 238.69 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved by taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxylic acid group and a 4-chlorophenyl group .Chemical Reactions Analysis
Thiophene derivatives, including this compound, have been widely studied as substrates in coupling reactions and olefinations .Physical And Chemical Properties Analysis
This compound is a powder at room temperature with a melting point of 253-254°C .科学的研究の応用
Synthesis and Derivative Formation
- The synthesis of novel thiophene-based derivatives, including those related to 5-(4-Chlorophenyl)thiophene-2-carboxylic acid, has been explored extensively. For instance, a study by Corral & Lissavetzky (1984) detailed the synthesis of thiophene-2,4-diols and subsequent formation of 3,5-dialkoxythiophene-2-carboxylic acids, demonstrating the compound's utility in creating complex organic structures (Corral & Lissavetzky, 1984).
- Shvedov et al. (1973) explored the functional derivatives of thiophene, including the synthesis of 4-chloro-3-ethoxycarbonyl-2-methylthiophene via decarboxylation, indicating the compound's potential for creating nitro derivatives of thiophene (Shvedov et al., 1973).
Spasmolytic Activity
- Research by Rasool et al. (2020) demonstrated the spasmolytic activity of thiophene-based derivatives, including 5-bromothiophene-2-carboxylic acid, which is closely related to this compound. Their study highlighted the significant spasmolytic effects of these compounds, suggesting potential therapeutic applications (Rasool et al., 2020).
Liquid-Crystalline Complexes
- Tso et al. (1998) described the synthesis of novel supramolecular liquid-crystalline complexes derived from thiophene-carboxylic acids, showcasing the role of these compounds in the formation of complex molecular structures with potential applications in material science (Tso et al., 1998).
Protein Farnesyltransferase Inhibitory Activity
- Lethu & Dubois (2011) investigated the synthesis of 3-(4-chlorophenyl)-4-cyanothiophene-2-carboxylic derivatives, a close analogue to this compound, for their protein farnesyltransferase inhibitory activity. This suggests potential applications in the development of new therapeutic agents (Lethu & Dubois, 2011).
Luminescence Sensing and Pesticide Removal
- Zhao et al. (2017) developed thiophene-based metal-organic frameworks (MOFs) for environmental sensing and pesticide removal, highlighting the environmental applications of thiophene derivatives (Zhao et al., 2017).
Anticancer Activity
- Atta & Abdel‐Latif (2021) synthesized new thiophene-based compounds, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, demonstrating their potential in cancer therapy due to their cytotoxic effects (Atta & Abdel‐Latif, 2021).
Safety and Hazards
作用機序
Target of Action
The primary target of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid is Factor Xa, a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood clotting process as it converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid .
Mode of Action
It is known that the compound interacts with its target, factor xa, influencing the conversion of prothrombin to thrombin . This interaction and the resulting changes in the blood clotting process are critical to the compound’s therapeutic effects.
Biochemical Pathways
This compound affects the blood clotting pathway by interacting with Factor Xa . The downstream effects of this interaction include the alteration of the conversion rate of prothrombin to thrombin, which can influence the overall blood clotting process.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in the blood clotting process. By interacting with Factor Xa, the compound can influence the rate of conversion of prothrombin to thrombin, potentially affecting the formation of blood clots .
生化学分析
Biochemical Properties
5-(4-Chlorophenyl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based enzymes, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing the enzyme’s activity and the overall biochemical reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in inflammatory responses, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s interaction with enzymes often involves the formation of a stable complex, which can either inhibit or enhance the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic process . The compound’s metabolism often involves its conversion into various metabolites, which can have different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell .
特性
IUPAC Name |
5-(4-chlorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLCYLPZQKOCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346593 | |
| Record name | 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-14-0 | |
| Record name | 5-(4-Chlorophenyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
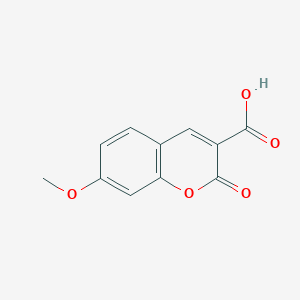
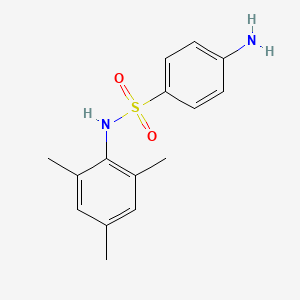
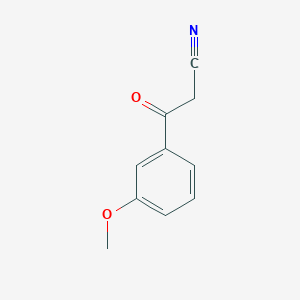

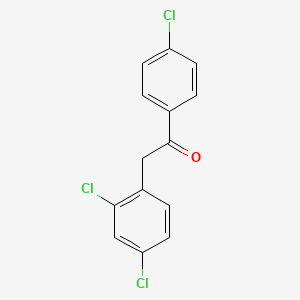
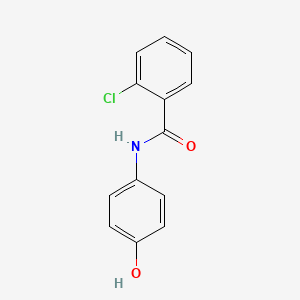
![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)

